![molecular formula C15H15N5O2S B493854 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid CAS No. 632300-63-1](/img/structure/B493854.png)
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is a compound with the molecular formula C15H15N5O2S and a molecular weight of 329.38 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a purine base linked to a propanoic acid moiety via a thioether bond .
Métodos De Preparación
The synthesis of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid typically involves the reaction of 6-amino-9-benzylpurine with a suitable thiol reagent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic attack on the purine ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The amino group on the purine ring can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors that recognize purine derivatives . The thioether linkage and the amino group on the purine ring play crucial roles in these interactions, affecting the binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid include:
2-Amino-6-chloro-9H-purine-9-acetic acid: This compound has a similar purine base but differs in the substituents attached to the purine ring.
(6-Amino-9H-purin-9-yl)methanol: This compound also features a purine base but has a hydroxymethyl group instead of a thioether linkage.
The uniqueness of this compound lies in its specific thioether linkage and the benzyl group attached to the purine ring, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVMCMHDZFAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
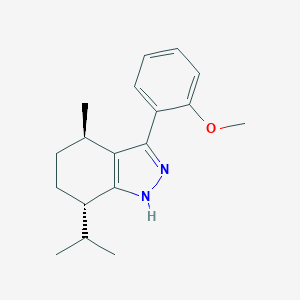
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)
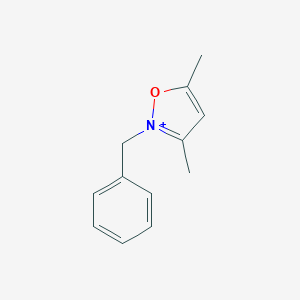
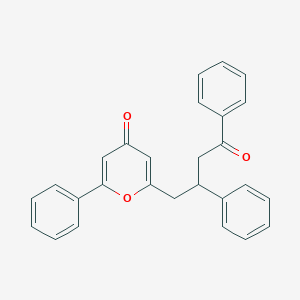



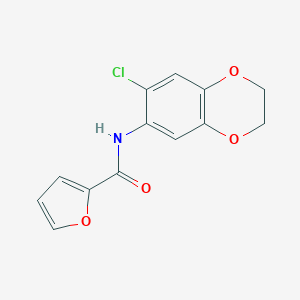
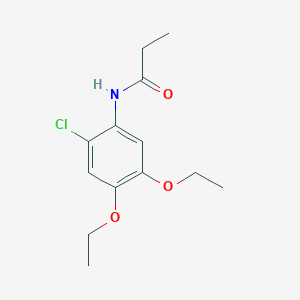
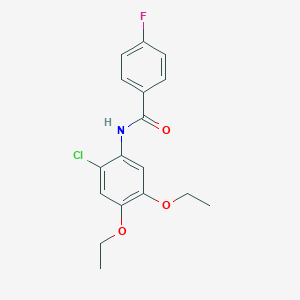
![2-ethoxy-6-phenyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B493789.png)
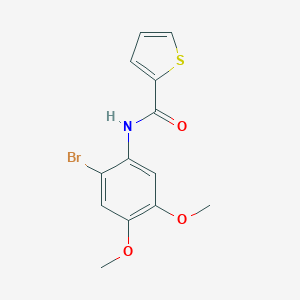
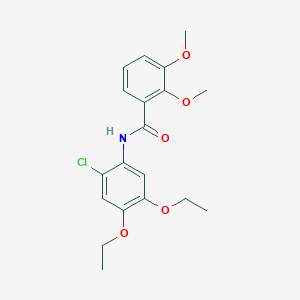
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)
